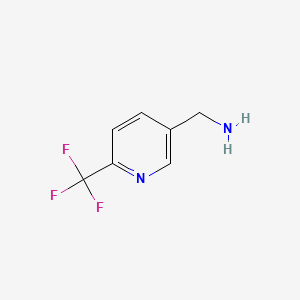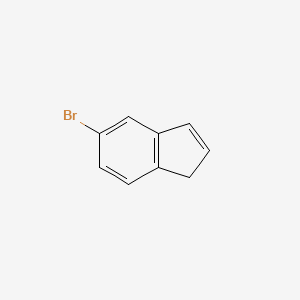![molecular formula C9H7BrF3NO B1273356 2-ブロモ-N-[2-(トリフルオロメチル)フェニル]アセトアミド CAS No. 2557-04-2](/img/structure/B1273356.png)
2-ブロモ-N-[2-(トリフルオロメチル)フェニル]アセトアミド
概要
説明
2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and an acetamide moiety attached to a phenyl ring. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.
科学的研究の応用
2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies involving protein labeling and modification due to its reactive bromine atom.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide may also interact with various biological targets.
Mode of Action
The compound’s trifluoromethyl group has been shown to exhibit a significant range of partial charges as a function of polarity, which could influence its interaction with targets .
Biochemical Pathways
Related compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight of 28206 and LogP value of 3.68830 suggest that it may have suitable lipophilicity for membrane permeability, which could influence its bioavailability.
Result of Action
The compound’s trifluoromethyl group has been shown to exhibit a significant range of 19f nmr chemical shifts, which could be indicative of its effects on the local dielectric and magnetic shielding environment .
Action Environment
The action of 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide can be influenced by environmental factors. For instance, the compound’s trifluoromethyl group exhibits a significant range of partial charges as a function of polarity (solvent), suggesting that the compound’s action, efficacy, and stability could be influenced by the polarity of its environment .
生化学分析
Biochemical Properties
2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in free radical bromination and nucleophilic substitution reactions . The nature of these interactions often involves the formation of resonance-stabilized carbocations, which can further react with other biomolecules. Additionally, the trifluoromethyl group in the compound can influence the chemical shift sensitivity in NMR studies, making it a valuable probe for studying protein conformations .
Cellular Effects
The effects of 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interact with proteins and enzymes involved in cellular signaling, leading to alterations in gene expression patterns . These changes can subsequently impact cellular metabolism, potentially leading to variations in metabolic flux and metabolite levels.
Molecular Mechanism
At the molecular level, 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it has been observed to participate in free radical reactions, where it loses the N-bromo atom, forming a succinimidyl radical . This radical can then interact with other biomolecules, leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can cause burns by all exposure routes, indicating its corrosive nature . Over time, the degradation of the compound can lead to the formation of by-products that may have different biochemical properties and effects on cells.
Dosage Effects in Animal Models
The effects of 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, the compound can cause toxic or adverse effects, including severe damage to tissues and organs . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. For instance, the trifluoromethyl group in the compound can affect the chemical shift sensitivity in NMR studies, providing insights into the metabolic pathways it participates in .
Transport and Distribution
The transport and distribution of 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments, where it can exert its biochemical effects. The localization and accumulation of the compound within specific tissues can also impact its overall activity and function .
Subcellular Localization
The subcellular localization of 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, influencing various biochemical and cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the bromination of N-[2-(trifluoromethyl)phenyl]acetamide. This process can be carried out using bromine or other brominating agents under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of 2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
類似化合物との比較
Similar Compounds
- 2-bromo-N-[4-(trifluoromethyl)phenyl]acetamide
- N-(4-bromo-3-(trifluoromethyl)phenyl)acetamide
- 3-bromo-1,1,1-trifluoropropan-2-ol
Uniqueness
2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules
特性
IUPAC Name |
2-bromo-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c10-5-8(15)14-7-4-2-1-3-6(7)9(11,12)13/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOUZQGLRKVPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392264 | |
| Record name | Acetamide, 2-bromo-N-[2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2557-04-2 | |
| Record name | Acetamide, 2-bromo-N-[2-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Chlorophenyl)thio]ethanamine](/img/structure/B1273277.png)
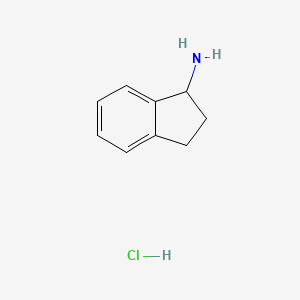

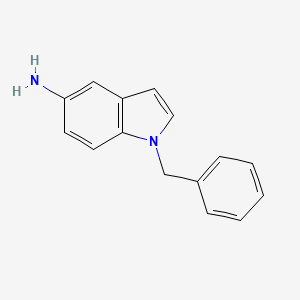
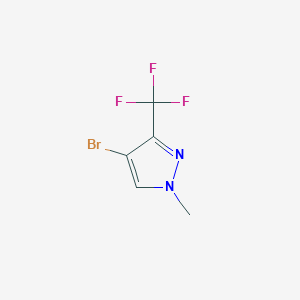

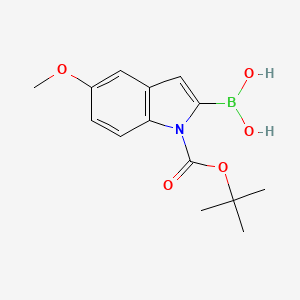
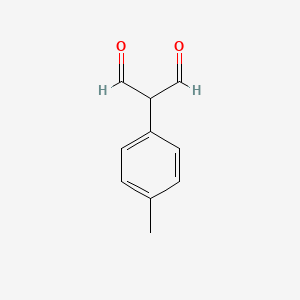
![2-Oxaspiro[4.4]nonane-1,3-dione](/img/structure/B1273293.png)
